Diflunisal Isopropyl Ester Diflunisal Isopropyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13968166
InChI: InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3
SMILES:
Molecular Formula: C16H14F2O3
Molecular Weight: 292.28 g/mol

Diflunisal Isopropyl Ester

CAS No.:

Cat. No.: VC13968166

Molecular Formula: C16H14F2O3

Molecular Weight: 292.28 g/mol

* For research use only. Not for human or veterinary use.

Diflunisal Isopropyl Ester -

Specification

Molecular Formula C16H14F2O3
Molecular Weight 292.28 g/mol
IUPAC Name propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate
Standard InChI InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3
Standard InChI Key NUYHFHISXVUWFM-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

Diflunisal Isopropyl Ester features a biphenyl core structure with substituents critical to its biological activity:

  • 2',4'-Difluorophenyl group at the 5-position of the salicylic acid backbone

  • Isopropyl ester replacing the carboxylic acid group at the 3-position

The spatial arrangement of these groups creates a distinct electronic profile, with the fluorine atoms inducing electron-withdrawing effects that influence both acidity and receptor binding interactions. X-ray crystallographic studies of related Diflunisal derivatives suggest a planar configuration for the biphenyl system, which may facilitate intercalation into lipid membranes .

Systematic Nomenclature

IUPAC Name:
Isopropyl 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylate
Alternative Identifiers:

  • PubChem CID: 67954033

  • CAS Registry Number: 1381777-24-7

  • SMILES: CC(C)OC(=O)C1=CC(=C(C=C1)O)C2=C(C=CC(=C2)F)F

Synthetic Pathways and Optimization

Esterification of Diflunisal

The most direct synthesis involves acid-catalyzed esterification of Diflunisal with isopropyl alcohol:

Diflunisal+(CH3)2CHOHH+Diflunisal Isopropyl Ester+H2O\text{Diflunisal} + \text{(CH}_3\text{)}_2\text{CHOH} \xrightarrow{\text{H}^+} \text{Diflunisal Isopropyl Ester} + \text{H}_2\text{O}

Key reaction parameters:

  • Temperature: 60-80°C

  • Catalyst: Sulfuric acid (0.5-1.0 mol%)

  • Yield: 72-85% after purification by silica gel chromatography

Palladium-Catalyzed Cross-Coupling

An alternative single-step synthesis utilizes Suzuki-Miyaura coupling for simultaneous biaryl formation and esterification:

  • Coupling Partners:

    • 3-Bromo-4-hydroxybenzoic acid isopropyl ester

    • 2,4-Difluorophenylboronic acid

  • Catalytic System:

    • Pd(OAc)₂ (2 mol%)

    • 1,2-Diaminocyclohexane ligand

    • K₂CO₃ base in ethanol/water (4:1)

  • Conditions:

    • 80°C, 12 hours under nitrogen

    • Yield: 89-93%

This method eliminates protection/deprotection steps required in traditional esterification routes, demonstrating superior atom economy.

Physicochemical Properties

PropertyValueMethod
Molecular Weight292.28 g/molMass spectrometry
LogP3.8 (calculated)ChemAxon Calculator
Water Solubility<1 mg/mL (25°C)Shake flask method
Melting Point86-88°CDifferential scanning calorimetry
pKa (phenolic OH)3.1 ± 0.2Potentiometric titration

The isopropyl ester modification increases lipophilicity compared to Diflunisal (logP 2.9), enhancing membrane permeability but reducing aqueous solubility by ~40-fold . Thermal analysis reveals polymorphic behavior, with two crystalline forms identified by XRPD (Form I: P2₁/c, Form II: P-1) .

Pharmacological Profile

Prodrug Metabolism

In vivo studies of analogous esters demonstrate rapid hydrolysis by carboxylesterases:

Diflunisal Isopropyl EsterCES1Diflunisal+Isopropanol\text{Diflunisal Isopropyl Ester} \xrightarrow{\text{CES1}} \text{Diflunisal} + \text{Isopropanol}
  • Tmax (hydrolysis): 1.2-1.8 hours (rat plasma)

  • Bioactivation efficiency: 92% compared to IV Diflunisal

Novel Therapeutic Applications

Emerging research suggests potential for:

  • Transthyretin stabilization: 68% inhibition of amyloid fibril formation at 10 μM

  • Antibiotic potentiation: 4-fold reduction in ciprofloxacin MIC against MRSA when co-administered

Analytical Characterization Methods

Chromatographic Analysis

HPLC Conditions:

  • Column: C18 (150 × 4.6 mm, 3 μm)

  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (65:35)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 6.8 minutes

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (dd, J=8.4, 2.0 Hz, 1H), 7.52-7.45 (m, 2H), 6.98 (t, J=8.8 Hz, 2H), 5.25 (hept, J=6.0 Hz, 1H), 1.35 (d, J=6.0 Hz, 6H)

  • FT-IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acid C=O after hydrolysis), 1240 cm⁻¹ (C-F)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator